An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-nitrobenzoic Acid
An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-nitrobenzoic acid, with the CAS number 6280-88-2, is a significant organic intermediate in the synthesis of various pharmaceuticals, pesticides, and dyes.[1] Its molecular structure, featuring a carboxylic acid, a nitro group, and a chlorine atom on a benzene ring, imparts specific physical and chemical characteristics that are crucial for its application and handling in research and development. This guide provides a comprehensive overview of its key physical properties, detailed experimental protocols for their determination, and a logical workflow for its characterization.
Physical and Chemical Properties
The physical properties of 4-Chloro-2-nitrobenzoic acid are summarized in the table below. These values have been compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClNO₄ | [2] |
| Molecular Weight | 201.56 g/mol | [2][3] |
| Appearance | Slightly yellow to white crystalline powder | [4][5] |
| Melting Point | 139 - 146 °C | [1][4][6][7] |
| Boiling Point | 357 °C at 760 mmHg (decomposes) | [6] |
| Water Solubility | 0.53 g/100 mL (at 15 °C) | [5][6] |
| Solubility in Organic Solvents | Soluble in ethanol, methanol, and acetone | [8][9] |
| pKa | 1.97 ± 0.25 | [1][5] |
| Flash Point | 169.7 °C | [6] |
| Vapor Pressure | 1.03E-05 mmHg at 25 °C | [6] |
| LogP (Octanol/Water Partition Coefficient) | 1.8 | |
| EINECS Number | 228-483-5 | [6] |
Experimental Protocols
The following are detailed methodologies for the determination of the key physical properties of 4-Chloro-2-nitrobenzoic acid.
Melting Point Determination
Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of finely powdered, dry 4-Chloro-2-nitrobenzoic acid is packed into a capillary tube to a height of 1-2 mm.[4][10]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) alongside a calibrated thermometer.[4]
-
Heating: The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[10]
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[2][6]
-
Replicates: The determination should be repeated at least twice to ensure consistency.
Solubility Determination
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.
Methodology (Shake-Flask Method):
-
Preparation: An excess amount of 4-Chloro-2-nitrobenzoic acid is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.[11]
-
Equilibration: The flask is agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.[11][12]
-
Phase Separation: The saturated solution is separated from the undissolved solid by filtration or centrifugation.[12][13]
-
Analysis: The concentration of 4-Chloro-2-nitrobenzoic acid in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.[14]
-
Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL).
pKa Determination
Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). For a weak acid like 4-Chloro-2-nitrobenzoic acid, the pKa can be determined by titration with a strong base. At the half-equivalence point of the titration, the pH of the solution is equal to the pKa of the acid.[1][15]
Methodology (Potentiometric Titration):
-
Solution Preparation: A known mass of 4-Chloro-2-nitrobenzoic acid is dissolved in a suitable solvent (e.g., water or a water/ethanol mixture) to create a solution of known concentration.[7]
-
Titration Setup: A calibrated pH meter is immersed in the acidic solution, which is stirred continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.[3][7]
-
Data Collection: The pH of the solution is recorded after each addition of the base. The volume of base added and the corresponding pH are plotted to generate a titration curve.[16]
-
Determination of Equivalence Point: The equivalence point is identified as the point of steepest inflection on the titration curve.
-
Determination of pKa: The volume of base at the half-equivalence point (half the volume required to reach the equivalence point) is determined. The pH at this half-equivalence point is equal to the pKa of the acid.[15]
Spectroscopic Analysis
a) ¹H NMR Spectroscopy
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. For ¹H NMR, the chemical shift, integration, and splitting pattern of the signals reveal the electronic environment and connectivity of the hydrogen atoms.[17][18][19]
Methodology:
-
Sample Preparation: Approximately 5-10 mg of 4-Chloro-2-nitrobenzoic acid is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[20]
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the instrument is tuned and shimmed to optimize the magnetic field homogeneity. The ¹H NMR spectrum is then acquired.[20]
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm.
-
Analysis: The chemical shifts (δ), integration values (relative number of protons), and splitting patterns (multiplicity) of the signals are analyzed to elucidate the structure.[21]
b) Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the functional groups present in the molecule.[22][23][24]
Methodology (Thin Solid Film):
-
Sample Preparation: A small amount of 4-Chloro-2-nitrobenzoic acid is dissolved in a volatile solvent (e.g., methylene chloride or acetone).[9]
-
Film Deposition: A drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[9]
-
Data Acquisition: The salt plate is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.
-
Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are correlated with specific functional groups (e.g., O-H stretch of the carboxylic acid, C=O stretch, N-O stretches of the nitro group, and C-Cl stretch).
c) UV-Visible Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to electronic transitions between different energy levels. The wavelength of maximum absorbance (λmax) and the molar absorptivity are characteristic of a compound's electronic structure.[8][25]
Methodology:
-
Solution Preparation: A dilute solution of 4-Chloro-2-nitrobenzoic acid is prepared in a UV-transparent solvent (e.g., methanol or ethanol) at a known concentration.[26][27]
-
Baseline Correction: A cuvette containing only the solvent (the "blank") is placed in the spectrophotometer, and a baseline spectrum is recorded.[26]
-
Sample Measurement: The blank cuvette is replaced with a cuvette containing the sample solution, and the absorption spectrum is recorded over a range of wavelengths (e.g., 200-400 nm).
-
Analysis: The wavelength(s) of maximum absorbance (λmax) are identified from the spectrum. According to the Beer-Lambert law, the absorbance at λmax is directly proportional to the concentration of the compound.[28]
Workflow for Physical and Spectral Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a synthesized or received batch of 4-Chloro-2-nitrobenzoic acid.
Caption: Workflow for the physical and spectral characterization of 4-Chloro-2-nitrobenzoic acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pennwest.edu [pennwest.edu]
- 3. pennwest.edu [pennwest.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 6. byjus.com [byjus.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. longdom.org [longdom.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. pubs.acs.org [pubs.acs.org]
- 13. quora.com [quora.com]
- 14. benchchem.com [benchchem.com]
- 15. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 16. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 17. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 20. books.rsc.org [books.rsc.org]
- 21. ORGANIC SPECTROSCOPY INTERNATIONAL: 1H NMR [orgspectroscopyint.blogspot.com]
- 22. ORGANIC SPECTROSCOPY INTERNATIONAL: IR SPECTROSCOPY [orgspectroscopyint.blogspot.com]
- 23. compoundchem.com [compoundchem.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. eu-opensci.org [eu-opensci.org]
- 26. m.youtube.com [m.youtube.com]
- 27. engineering.purdue.edu [engineering.purdue.edu]
- 28. scribd.com [scribd.com]

